Cas no 33844-20-1 (3-bromo-8-methoxycinnolin-4(1H)-one)

3-bromo-8-methoxycinnolin-4(1H)-one 化学的及び物理的性質
名前と識別子
-
- 3-bromo-8-methoxycinnolin-4(1H)-one
- 3-Bromo-8-methoxy-cinnolin-4-ol
- 3-Bromo-8-methoxy-1H-cinnolin-4-one
-
- インチ: 1S/C9H7BrN2O2/c1-14-6-4-2-3-5-7(6)11-12-9(10)8(5)13/h2-4H,1H3,(H,11,13)
- InChIKey: LGOAFJGMPHDKFW-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2OC)C(=O)C(Br)=N1
3-bromo-8-methoxycinnolin-4(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD624824-1g |
3-Bromo-8-methoxycinnolin-4-ol |
33844-20-1 | 97% | 1g |
¥3983.0 | 2023-03-11 | |
Ambeed | A481722-1g |
3-Bromo-8-methoxycinnolin-4-ol |
33844-20-1 | 97% | 1g |
$580.0 | 2025-02-25 | |
Chemenu | CM518360-1g |
3-Bromo-8-methoxycinnolin-4-ol |
33844-20-1 | 97% | 1g |
$*** | 2023-03-30 | |
Crysdot LLC | CD11141011-5g |
3-Bromo-8-methoxycinnolin-4-ol |
33844-20-1 | 97% | 5g |
$1196 | 2024-07-17 | |
Crysdot LLC | CD11141011-10g |
3-Bromo-8-methoxycinnolin-4-ol |
33844-20-1 | 97% | 10g |
$1637 | 2024-07-17 | |
Crysdot LLC | CD11141011-1g |
3-Bromo-8-methoxycinnolin-4-ol |
33844-20-1 | 97% | 1g |
$574 | 2024-07-17 |
3-bromo-8-methoxycinnolin-4(1H)-one 関連文献
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
3-bromo-8-methoxycinnolin-4(1H)-oneに関する追加情報
Introduction to 3-bromo-8-methoxycinnolin-4(1H)-one (CAS No. 33844-20-1)
3-bromo-8-methoxycinnolin-4(1H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 33844-20-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the cinnoline derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 3-bromo-8-methoxycinnolin-4(1H)-one, particularly the presence of a bromine substituent at the 3-position and a methoxy group at the 8-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug development.
The cinnoline core is a fused bicyclic system consisting of a benzene ring and a pyridine ring, which is commonly found in various bioactive natural products and synthetic drugs. The introduction of halogen atoms, such as bromine, into this framework enhances its utility as a building block in organic synthesis. Specifically, the bromine atom in 3-bromo-8-methoxycinnolin-4(1H)-one serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of more complex molecular architectures.
The methoxy group at the 8-position of the cinnoline ring in 3-bromo-8-methoxycinnolin-4(1H)-one influences its electronic properties and can modulate its interaction with biological targets. This substitution pattern is often exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of derived compounds. In recent years, there has been growing interest in developing novel therapeutic agents based on cinnoline derivatives due to their demonstrated efficacy in various preclinical studies. For instance, some cinnoline-based compounds have shown promise in inhibiting kinases and other enzymes involved in cancer progression, making them attractive candidates for further investigation.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of derivatives of 3-bromo-8-methoxycinnolin-4(1H)-one with enhanced biological activity. These computational approaches allow researchers to predict the binding affinity of candidate molecules to specific protein targets, thereby accelerating the drug discovery process. Additionally, high-throughput screening technologies have been employed to identify novel analogs of this compound with improved pharmacological properties. Such integrative strategies highlight the importance of interdisciplinary collaboration between synthetic chemists, biochemists, and computational scientists in unlocking the full potential of 3-bromo-8-methoxycinnolin-4(1H)-one as a pharmacophore.
The synthesis of 3-bromo-8-methoxycinnolin-4(1H)-one typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the bromination of an appropriately substituted cinnoline precursor followed by methoxylation at the 8-position. The choice of reagents and reaction conditions is critical to achieving high yields and purity. Advanced catalytic systems have been developed to improve the efficiency of these transformations while minimizing side reactions. For example, palladium-catalyzed cross-coupling reactions have been utilized to introduce additional functional groups into the cinnoline scaffold with high precision.
The biological evaluation of 3-bromo-8-methoxycinnolin-4(1H)-one and its derivatives has revealed several interesting properties. In particular, some analogs have demonstrated inhibitory activity against targets relevant to inflammatory diseases and neurodegenerative disorders. The structural flexibility of this compound allows for the design of molecules that can interact with multiple binding sites on biological macromolecules, potentially leading to synergistic effects in therapeutic intervention. Furthermore, preclinical studies have indicated that certain derivatives exhibit favorable pharmacokinetic profiles, including good solubility and oral bioavailability.
The development of novel synthetic methodologies for 3-bromo-8-methoxycinnolin-4(1H)-one continues to be an active area of research. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex heterocyclic systems efficiently. For instance, copper-mediated coupling reactions have been used to introduce various substituents at different positions on the cinnoline ring without compromising regioselectivity. These advances underscore the importance of innovation in synthetic chemistry in enabling access to structurally diverse libraries for drug discovery.
The future prospects for 3-bromo-8-methoxycinnolin-4(1H)-one are promising, with ongoing research aimed at expanding its applications in medicinal chemistry. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality. By leveraging cutting-edge technologies such as artificial intelligence-driven drug design platforms and high-resolution structural biology techniques, researchers can accelerate the discovery pipeline for next-generation therapeutics based on this promising scaffold.
33844-20-1 (3-bromo-8-methoxycinnolin-4(1H)-one) 関連製品
- 205810-04-4(ethyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoate)
- 1806669-54-4(Ethyl 3-carboxy-5-(2-oxopropyl)benzoate)
- 1805490-34-9(Ethyl 2-cyano-5-formyl-4-methylbenzoate)
- 100704-38-9(4-Methanesulfonylthiophene-2-carboxylic Acid)
- 2649087-50-1(1-isocyanatohex-3-ene)
- 2172248-65-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)
- 2580185-28-8(8-{(benzyloxy)carbonylamino}quinoline-7-carboxylic acid)
- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)
- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)
- 570363-44-9(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide)
